molecular formula C22H23NO3S2 B3537555 4-ethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide

4-ethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide

Cat. No. B3537555
M. Wt: 413.6 g/mol
InChI Key: QUKREEUXOQPPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-ethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group (C2H5O-), a phenylthio group (C6H5S-), a methyl group (CH3-), and a benzenesulfonamide group (C6H5SO2NH2-). These groups are common in many organic compounds and have various properties and reactivities .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs and bioactive compounds. Without specific studies, it’s hard to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information, it’s hard to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, mechanism of action, and safety. This could lead to potential applications in various fields, such as medicine, materials science, or environmental science .

properties

IUPAC Name

4-ethoxy-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S2/c1-3-26-19-10-12-21(13-11-19)28(24,25)23-22-14-9-18(15-17(22)2)16-27-20-7-5-4-6-8-20/h4-15,23H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKREEUXOQPPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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